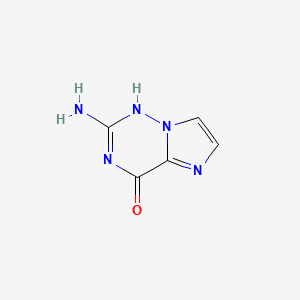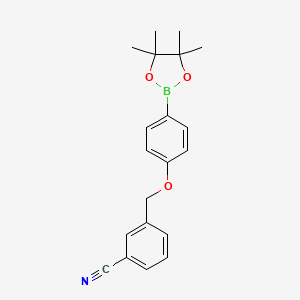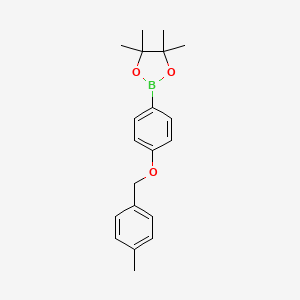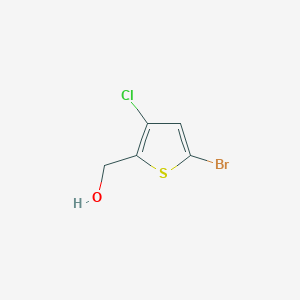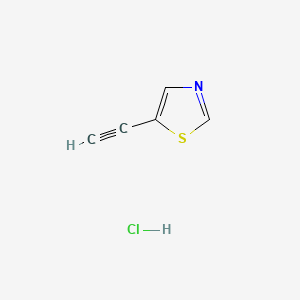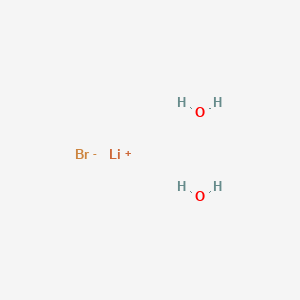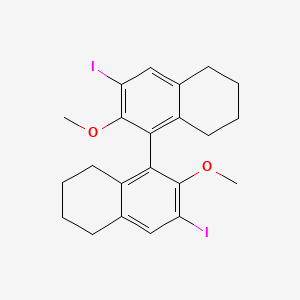
3,3'-Diiodo-2,2'-dimethoxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene
Descripción general
Descripción
3,3'-Diiodo-2,2'-dimethoxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene is a useful research compound. Its molecular formula is C22H24I2O2 and its molecular weight is 574.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Conformation
- 3,3'-Diiodo-2,2'-dimethoxy-1,1'-binaphthalene derivatives exhibit unique structural properties, as demonstrated in a study on 6,6'-Dimethoxygossypolone. This molecule displays varied quinoid ring conformations and significant intermolecular interactions, relevant in crystallography and molecular design (Zelaya, Stevens, & Dowd, 2010).
Fluorescence Sensing Applications
- Binaphthalene derivatives have been used to develop polymer sensors with significant fluorescence enhancement upon interaction with specific ions. This has implications in the development of visual detection systems for ions like fluoride (Li et al., 2014).
Catalytic and Asymmetric Synthesis
- Certain binaphthalene compounds are useful in asymmetric catalysis. For example, (R)- and (S)-7,7'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene have shown utility in reactions like asymmetric Heck reactions (Che et al., 2000).
Ligand Development for Enantioselective Transformations
- Modified binaphthalene structures have been developed as ligands for catalyzing enantioselective transformations, a key aspect in the synthesis of chiral compounds (Guo et al., 2002).
Polymer Science and Chirality
- Binaphthalene-based oligomers with conjugated structures have been synthesized, demonstrating unique photophysical properties. This is important in materials science, particularly in developing optically active materials (Wang et al., 1997).
Organic Synthesis and Structural Reassignment
- The study of binaphthalene derivatives extends to the synthesis of complex organic structures and the reassignment of molecular structures in natural product chemistry. This has implications in synthetic methodology and structural identification of compounds (Govender et al., 2007).
Optically Active Material Synthesis
- Research has been conducted on synthesizing optically active polymethacrylates containing binaphthalene skeletons. These materials have potential applications in chiral separation technologies, such as high-performance liquid chromatography (Tamai et al., 1992).
Microporous Material Development
- Binaphthalene derivatives have been used to develop intrinsically microporous polyimides, demonstrating significant potential in gas separation applications. This highlights the role of binaphthalene structures in creating materials with specific porosity and separation capabilities (Hu et al., 2020).
Propiedades
IUPAC Name |
7-iodo-5-(3-iodo-2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)-6-methoxy-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24I2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYDHYBZZHRRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3OC)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B8246510.png)
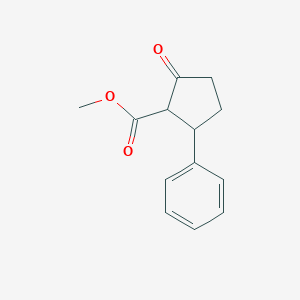
![4-Piperidinecarboxylic acid, 1-[4-(aminoiminomethyl)phenyl]-, hydrochloride (1:1)](/img/structure/B8246520.png)
